Cas no 1807097-86-4 (5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride)

5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride
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- インチ: 1S/C6H2ClF2IN2O4S/c7-17(15,16)6-4(12(13)14)3(10)2(1-11-6)5(8)9/h1,5H
- InChIKey: BTPJCITWAVSTQC-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CN=C(C=1[N+](=O)[O-])S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 398
- トポロジー分子極性表面積: 101
- XLogP3: 2.3
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029023537-500mg |
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride |
1807097-86-4 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029023537-250mg |
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride |
1807097-86-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029023537-1g |
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride |
1807097-86-4 | 95% | 1g |
$2,837.10 | 2022-03-31 |
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chlorideに関する追加情報
5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride
The compound 5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride (CAS No. 1807097-86-4) is a highly specialized chemical entity with significant applications in the field of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a difluoromethyl group, an iodo group, and a nitro group, along with a sulfonyl chloride functional group. The combination of these substituents makes it a versatile building block for the construction of advanced materials and pharmaceutical intermediates.
Recent studies have highlighted the importance of sulfonyl chloride derivatives in the development of novel materials with unique electronic and optical properties. The presence of the sulfonyl chloride group in this compound enables it to act as an excellent electrophilic reagent in various coupling reactions, facilitating the synthesis of biologically active molecules and advanced polymers. The difluoromethyl substituent further enhances the compound's reactivity and selectivity, making it a valuable precursor in the design of fluorinated drugs.
The synthesis of 5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution and Friedel-Crafts acylation, to optimize the synthesis pathway. The use of iodine as a leaving group has been shown to significantly improve the efficiency of certain reactions, making this compound a preferred choice for constructing heterocyclic frameworks.
In terms of applications, this compound has found extensive use in the development of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The unique electronic properties imparted by the sulfonyl chloride and nitro groups enable these materials to exhibit enhanced charge transport characteristics. Recent breakthroughs in this area have demonstrated that incorporating this compound into device architectures can lead to improved efficiency and stability, making it a key component in next-generation electronic devices.
Beyond its role in materials science, 5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride has also gained attention in medicinal chemistry due to its potential as an intermediate in drug discovery. The compound's ability to undergo various transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an ideal candidate for constructing bioactive molecules with complex architectures. Researchers are actively exploring its application in designing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In conclusion, 5-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonyl chloride is a versatile and highly functionalized compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for advancing both materials science and medicinal chemistry. As research continues to uncover new synthetic routes and applications for this compound, its significance in modern chemical science is expected to grow further.
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